molecular formula C8H14N2O3 B13923147 Methyl 3-oxo-3-piperazin-1-ylpropanoate

Methyl 3-oxo-3-piperazin-1-ylpropanoate

Cat. No.: B13923147
M. Wt: 186.21 g/mol
InChI Key: JUSQPSLCMZQMQU-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-piperazin-1-ylpropanoate: is an organic compound with the molecular formula C8H14N2O3. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxo-3-piperazin-1-ylpropanoate can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl 3-oxopropanoate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-3-piperazin-1-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-oxo-3-piperazin-1-ylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological macromolecules .

Medicine: It is investigated for its role in the synthesis of drugs targeting neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. It is also used in the formulation of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-piperazin-1-ylpropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: Methyl 3-oxo-3-piperazin-1-ylpropanoate is unique due to its combination of a piperazine ring with a keto ester functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 3-oxo-3-piperazin-1-ylpropanoate

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)6-7(11)10-4-2-9-3-5-10/h9H,2-6H2,1H3

InChI Key

JUSQPSLCMZQMQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)N1CCNCC1

Origin of Product

United States

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